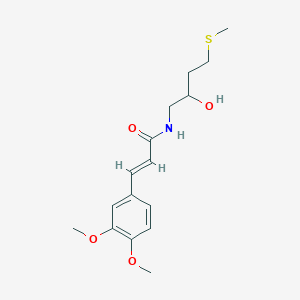

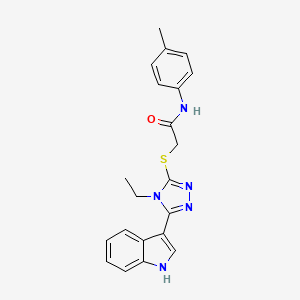

(E)-3-(3,4-Dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-Dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)prop-2-enamide, also known as DMHP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMHP is a member of the family of compounds known as vanilloids, which are known to interact with the transient receptor potential vanilloid 1 (TRPV1) ion channel.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

- The Bischler-Napieralski reaction has been utilized for synthesizing N-(4-aryl-4-hydroxybutyl)benzamides, leading to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This synthesis approach confirms the E-isomer configuration of 3,4-dimethoxyphenyl derivatives through X-ray crystallographic analysis, underscoring the compound's structural intricacy and the synthetic pathway's efficacy (Browne et al., 1981).

Material Science Applications

- Research into hyperbranched aromatic polyimides, starting from 3,5-dimethoxyphenol, showcases the application of derivatives related to "(E)-3-(3,4-Dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)prop-2-enamide" in creating materials with high solubility and thermal stability. This demonstrates the potential of such compounds in developing advanced polymers and materials (Yamanaka et al., 2000).

Advanced Organic Synthesis

- The reactivity of enaminones with carbon disulfide to synthesize heterocycles using enamino dithiocarboxylates is another area where compounds structurally related to "(E)-3-(3,4-Dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)prop-2-enamide" find application. This highlights the utility of such compounds in facilitating novel organic reactions and the synthesis of complex heterocyclic structures (Tominaga et al., 1991).

Chemical Reactivity and Binding Studies

- Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research provides insights into the compound's potential interactions with biological targets, contributing to the understanding of its reactivity and utility in biological studies (Graulich et al., 2006).

properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-20-14-6-4-12(10-15(14)21-2)5-7-16(19)17-11-13(18)8-9-22-3/h4-7,10,13,18H,8-9,11H2,1-3H3,(H,17,19)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJIDBQKWQGKJW-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC(CCSC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC(CCSC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2547145.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2547155.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride](/img/structure/B2547156.png)

![7-(4-chlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2547157.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2547159.png)

![N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2547161.png)

![7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one](/img/structure/B2547164.png)